2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific reactions and processes. For example, Duran and Demirayak (2012) describe the synthesis of derivatives of this compound type, confirming structures through IR, 1H NMR, and mass spectra (Duran & Demirayak, 2012). Similarly, Duran and Canbaz (2013) synthesized a set of derivatives and analyzed their structures using 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic methods. In the studies mentioned above, techniques such as 1H NMR and FTIR were pivotal in determining the structure of the synthesized molecules.
Chemical Reactions and Properties
The chemical reactions involving these compounds are complex. For instance, Yan et al. (2017) explored the development of derivatives as β-secretase inhibitors, including their synthesis and in vitro evaluation (Yan et al., 2017). Another example is the work of Lamani et al. (2009), who synthesized novel derivatives and screened them for antibacterial and antifungal activities (Lamani et al., 2009).
properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-4-13(23-19-10)5-11-8-22-9-14(11)18-15(21)6-12-7-20-2-3-24-16(20)17-12/h2-4,7,11,14H,5-6,8-9H2,1H3,(H,18,21)/t11-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVSTGHWWTXCGV-RISCZKNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide |
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